Hydroxy(diphenyl)silane
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Overview
Description
Synthesis Analysis
Hydroxy(diphenyl)silane can be synthesized through various methods. One common approach involves the Michael addition reaction between 2-hydroxyethyl acrylate and 3-mercaptopropyl-trimethoxysilane . The resulting hydroxy silane coupling agent (HO-silane) can then be used to synthesize silane-terminated polyurethanes (SPUs) .
Chemical Reactions Analysis
Scientific Research Applications
Polymer Synthesis : Hydroxy(diphenyl)silane derivatives are used in the synthesis of various polymers. For instance, poly(esters) containing silicon and germanium derived from diphenols including bis(4-hydroxyphenyl)-dimethyl-silane and bis(4-hydroxyphenyl)-diphenyl-silane were synthesized and characterized (Tagle et al., 2003).
Nanolithography : These compounds are utilized in dip-pen nanolithography for the immobilization of biomolecules on silicon oxide surfaces, such as DNA, small molecules, and protein microarrays (Jung et al., 2003).
Sensor Applications : this compound derivatives are used in creating sensor materials. For example, a polysilane-dansyl graft copolymer synthesized from poly[methyl(H)-co-diphenyl]silane showed potential in multichannel detection systems in biological environments (Chibac et al., 2017).
Surface Coatings : They are also employed in the development of silane-based coatings with nanoparticles to enhance surface properties like hydrophobicity and wear resistance (Armentia et al., 2018).
Hydrophobic Films : this compound derivatives can be used to create highly hydrophobic coatings on substrates like silicon, potentially applicable in micro-electromechanical systems to reduce stiction (Almanza-Workman et al., 2003).
Pharmaceutical Research : In medicinal chemistry, these compounds are used to create silicon-containing peptides and azasilaheterocycles, which are important in drug development, particularly as protease inhibitors (Min et al., 2013).
Properties
CAS No. |
5906-79-6 |
---|---|
Molecular Formula |
C12H11OSi |
Molecular Weight |
199.30 g/mol |
IUPAC Name |
hydroxy(diphenyl)silane |
InChI |
InChI=1S/C12H11OSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
NYMPGSQKHIOWIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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